3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
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Overview
Description
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a complex organic compound that features an imidazo[2,1-b]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized from thiourea, acetone, and a suitable bromide derivative . The cyclopropyl group is introduced via cyclopropanation reactions, while the propanamide moiety is attached through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b]thiazole core, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazo[2,1-b]thiazole derivatives.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s unique structure. The imidazo[2,1-b]thiazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Similar core structure but different substituents.
3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: Another derivative with fluorinated phenyl groups.
Uniqueness
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, may enhance the compound’s stability and reactivity compared to other derivatives.
Biological Activity
The compound 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS No. 1334372-96-1) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H25N3OS |
Molecular Weight | 367.5 g/mol |
CAS Number | 1334372-96-1 |
SMILES | CC(CCc1ccccc1)NC(=O)CCc1csc2nc(C3CC3)cn12 |
This compound features a cyclopropyl group attached to an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. In vitro evaluations indicated that compounds similar to this compound showed promising activity against various bacterial strains. For instance:
- Compound Efficacy : A related compound exhibited MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In particular, derivatives with similar structures demonstrated effectiveness against Candida albicans, with MIC values indicating strong antifungal potential:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound E | Candida albicans | 1.23 |
Compound F | Candida parapsilosis | 0.95 |
These findings suggest that modifications to the imidazo[2,1-b]thiazole scaffold can enhance antifungal properties .
The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in fungal cell wall synthesis and bacterial cell division. Specifically, molecular docking studies have indicated that these compounds can effectively bind to the active sites of enzymes such as CYP51 (14α-demethylase), which is crucial for sterol biosynthesis in fungi .
Cytotoxicity Studies
While exploring the therapeutic potential of this compound, researchers have also assessed its cytotoxic effects on human cancer cell lines. Preliminary results indicate moderate cytotoxicity with IC50 values ranging from 10 to 20 µM against various cancer types, suggesting a potential role in cancer therapy .
Study on Enzyme Inhibition
In a recent study focusing on urease inhibition, several derivatives were synthesized and tested for their efficacy. The results highlighted that compounds structurally related to our target compound exhibited significant urease inhibitory activity, which could have implications in treating conditions like kidney stones .
In Vivo Studies
Animal model studies have shown that the administration of related compounds resulted in reduced inflammation and pain relief comparable to traditional NSAIDs. This suggests that the compound may possess anti-inflammatory properties that warrant further investigation .
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-15(7-8-16-5-3-2-4-6-16)22-20(25)12-11-18-14-26-21-23-19(13-24(18)21)17-9-10-17/h2-6,13-15,17H,7-12H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVPBYMUFJUDQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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